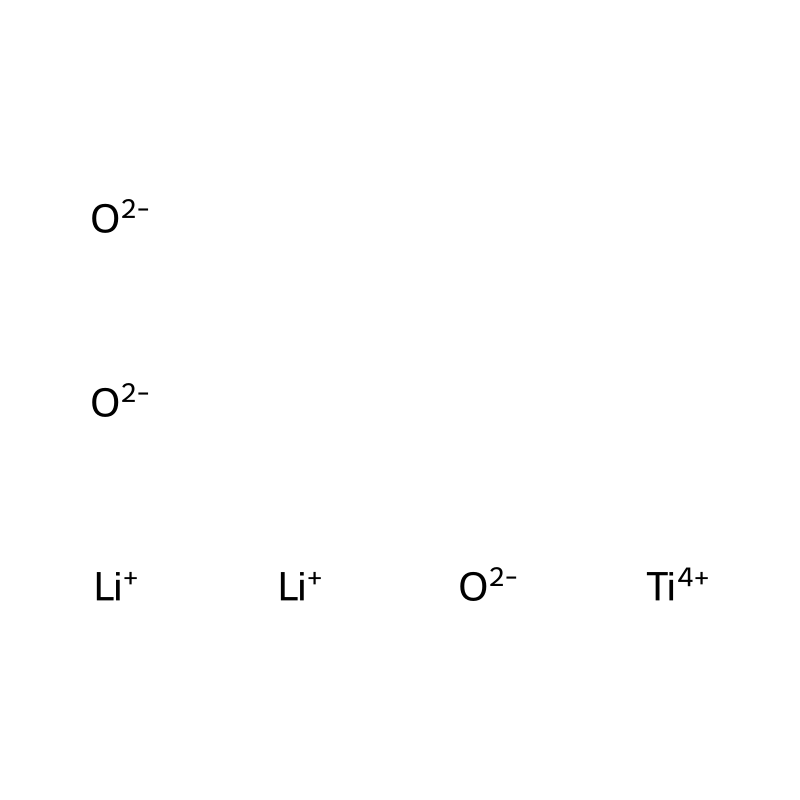Lithium titanium oxide (Li2TiO3)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Lithium titanium oxide, with the chemical formula Lithium titanium oxide, is a white inorganic compound that belongs to the family of lithium titanates. It is known for its high melting point of approximately 1,533 degrees Celsius and crystallizes in a monoclinic crystal system with the space group C2/c. The structure features corner-sharing titanium oxide octahedra, forming a three-dimensional network where lithium ions occupy octahedral voids. This robust structure contributes to the compound's exceptional thermal and chemical stability, making it valuable in various applications, including ceramics, batteries, and nuclear fusion technologies .
Battery Technology:
Li2TiO3 is widely explored as an anode material in lithium-ion batteries due to its exceptional characteristics:
- High cycle life: Li2TiO3 exhibits remarkable stability, enduring thousands of charge and discharge cycles without significant degradation . This makes it ideal for long-lasting applications like power tools and grid storage.
- Fast charging and discharging: Li2TiO3 allows for rapid charging and discharging rates, enabling faster power delivery and shorter charging times . This property is crucial for electric vehicles and high-power electronics.
- Safety: Li2TiO3 boasts excellent thermal and chemical stability, mitigating the risk of fires or explosions associated with other battery materials . This makes it a safer choice for various applications.
Lithium Recovery:
Li2TiO3 shows potential for extracting lithium ions from various sources, including:
- Geothermal brines: Studies demonstrate the effectiveness of Li2TiO3 in capturing lithium from artificial geothermal brines . This approach offers a sustainable method for lithium extraction, crucial for meeting the growing demand for this critical element.
- Wastewater: Research explores the use of Li2TiO3 for recovering lithium from wastewater streams, contributing to resource recovery and mitigating environmental concerns associated with lithium disposal .
These applications highlight the potential of Li2TiO3 as a selective and efficient material for lithium recovery, promoting a more sustainable future for this critical resource.
Other Applications:
Beyond batteries and lithium recovery, Li2TiO3 finds applications in various scientific fields:
- Catalysis: Li2TiO3 serves as a catalyst for various chemical reactions, including hydrogen production and environmental remediation .
- Sensors: Due to its unique electrical properties, Li2TiO3 is explored for developing gas sensors and humidity sensors .
- Nuclear fusion: Li2TiO3 is being investigated as a potential tritium breeding material in nuclear fusion reactors .
- Formation Reaction: The compound is typically synthesized via a solid-state reaction between lithium carbonate and titanium dioxide at high temperatures:
- Decomposition Reaction: At elevated temperatures (around 1,800 degrees Celsius), Lithium titanium oxide decomposes into lithium oxide and titanium dioxide:
- Electro
Lithium titanium oxide can be synthesized through several methods:
- Solid-State Reaction: Mixing lithium carbonate and titanium dioxide followed by calcination at high temperatures.
- Sol-Gel Method: Utilizing lithium acetate and titanium isopropoxide as precursors, which are hydrolyzed and then calcined.
- Hydrothermal Synthesis: Reacting lithium hydroxide and titanium dioxide in an autoclave under high temperature and pressure conditions.
- Solution Combustion Synthesis: Involves a rapid exothermic reaction using a fuel and oxidizer to produce the compound.
- Co-precipitation Method: Simultaneous precipitation of lithium and titanium precursors from a solution followed by calcination .
Uniqueness of Lithium Titanium Oxide
Lithium titanium oxide stands out due to its unique combination of properties such as high thermal stability, ability to participate in reversible electro
Research on Lithium titanium oxide often focuses on its interactions within battery systems. For instance, studies have shown that the transformation of Lithium titanium oxide into other forms, such as hydrogen titanate, can enhance its selectivity for lithium ion capture from mixed ion solutions. The behavior of Lithium titanium oxide under various conditions influences its efficiency in applications like lithium extraction from brines .








